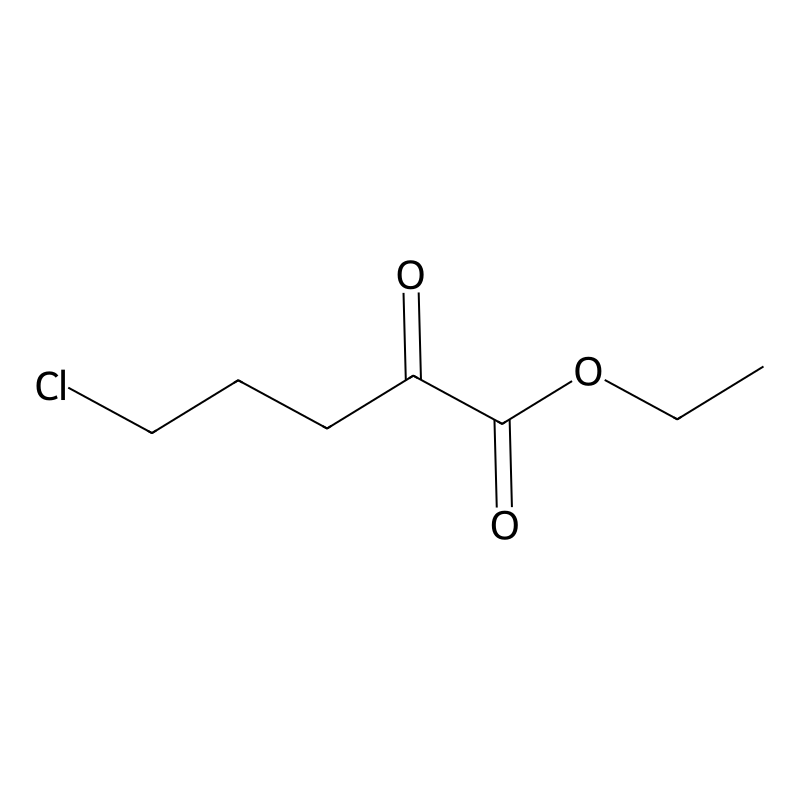

Ethyl 5-chloro-2-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-chloro-2-oxopentanoate is an organic compound characterized by its molecular formula . This compound is a derivative of pentanoic acid, where the fifth carbon atom is substituted with a chlorine atom and the fourth carbon atom features a ketone group. Ethyl 5-chloro-2-oxopentanoate is commonly utilized in various

- Oxidation: The ketone group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can be replaced with other nucleophiles, such as amines or thiols, leading to the formation of various substituted derivatives .

Major Products Formed- From Oxidation: Formation of 5-chloro-4-oxopentanoic acid.

- From Reduction: Formation of 5-chloro-4-hydroxypentanoic acid.

- From Substitution: Various substituted pentanoic acid derivatives, depending on the nucleophile used.

The biological activity of ethyl 5-chloro-2-oxopentanoate is primarily linked to its ability to interact with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorine atom may participate in halogen bonding, which can further influence the compound's biological effects. Such interactions may affect various biochemical pathways, making this compound a subject of interest in pharmacological studies .

The synthesis of ethyl 5-chloro-2-oxopentanoate typically involves the esterification of 5-chloro-4-oxopentanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction conditions and leading to higher yields and purity of the final product .

Ethyl 5-chloro-2-oxopentanoate finds applications in various fields:

- Synthetic Organic Chemistry: Used as a building block for synthesizing more complex molecules.

- Biochemical Studies: Investigated for its role in enzyme inhibition and other biochemical pathways.

- Pharmaceutical Research: Potential applications in drug development due to its biological activity.

Studies exploring the interactions of ethyl 5-chloro-2-oxopentanoate with biological molecules have shown that it can inhibit specific enzymes through competitive binding mechanisms. These interactions are critical for understanding its potential therapeutic uses and the development of new drugs targeting similar pathways .

Similar Compounds- Pentanoic Acid, 4-Oxo-, Ethyl Ester: Similar structure but lacks the chlorine atom at the fifth carbon.

- Valeric Acid: A straight-chain alkyl carboxylic acid without ketone or chlorine substituents.

- Ethyl Levulinate: An ester of levulinic acid with different functional groups.

Uniqueness

Ethyl 5-chloro-2-oxopentanoate is unique due to the combination of both a ketone and a chlorine substituent, which confer distinct chemical reactivity and biological activity compared to its analogs. This specific combination allows it to serve as a valuable compound for various synthetic and research applications .